molecular formula C14H16ClN3O2 B1683231 Triadimefon CAS No. 43121-43-3

Triadimefon

Cat. No. B1683231
CAS RN: 43121-43-3
M. Wt: 293.75 g/mol
InChI Key: WURBVZBTWMNKQT-UHFFFAOYSA-N
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Patent
US04505922

Procedure details

26 g (0.96 mol) of aluminum flakes were covered with a layer of 120 ml of tetrahydrofuran, and a few grains of iodine and a pinch of mercury (II) chloride were added. After 12 hours, a solution of 169 g (1.42 mol) of propargyl bromide in 170 ml of tetrahydrofuran was added dropwise at 60° C., while stirring vigorously. The mixture was then cooled to -60° C., and in the course of 2 hours, a solution of 293.8 g (1 mol) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one in 330 ml of tetrahydrofuran was stirred in. 340 ml of a saturated ammonium chloride solution were then added to the reaction mixture at 0° C. The bulk of the solvent was distilled off under reduced pressure, and the residue was extracted with twice 600 ml of ethyl acetate. After the organic phase had been washed with water, it was dried over anhydrous sodium sulphate and then concentrated under reduced pressure. The precipitated crystalline product was filtered off and washed with isopropanol and diethyl ether. 131.1 g (39.3% of theory) of 4-(4-chlorophenoxy)-(1-H-1,2,4-triazol-1-yl)-methyl)-5,5-dimethyl-1-hexyn-4-ol of melting point 124° to 125° C. were obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
169 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
293.8 g
Type
reactant
Reaction Step Four
Quantity
330 mL
Type
solvent
Reaction Step Four
Quantity
340 mL
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Al].II.[CH2:4](Br)[C:5]#C.ClC1C=CC(O[CH:14](N2C=NC=N2)[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17])=CC=1.[Cl-].[NH4+]>O1CCCC1.[Hg](Cl)Cl>[CH3:19][C:16]([CH3:17])([CH3:18])[CH:15]([OH:20])[CH2:14][C:4]#[CH:5] |f:4.5|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg](Cl)Cl
Step Three
Name
Quantity
169 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
293.8 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
Name
Quantity
330 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
340 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The bulk of the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with twice 600 ml of ethyl acetate
WASH
Type
WASH
Details
After the organic phase had been washed with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product was filtered off
WASH
Type
WASH
Details
washed with isopropanol and diethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(CC#C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.